![molecular formula C22H16N4O2S B2485752 2-(2-(1H-吡咯-1-基)噻唑-4-基)-N-(3-(苯并[d]噁唑-2-基)苯基)乙酰胺 CAS No. 1172697-40-3](/img/structure/B2485752.png)

2-(2-(1H-吡咯-1-基)噻唑-4-基)-N-(3-(苯并[d]噁唑-2-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

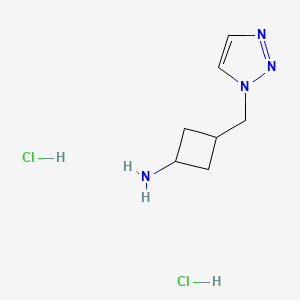

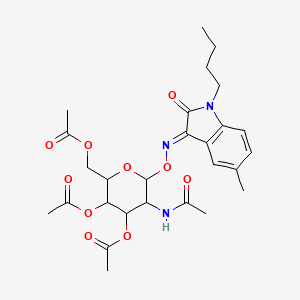

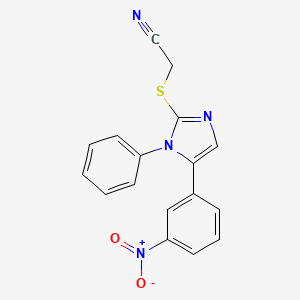

The compound is a complex organic molecule that contains several functional groups, including a pyrrole, a thiazole, and a benzo[d]oxazole. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrrole, thiazole, and benzo[d]oxazole) could contribute to the compound’s stability and could affect its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its structure and the conditions under which it’s used. The functional groups present in the molecule could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its size, shape, and the types of functional groups it contains could affect properties like its solubility, melting point, and reactivity .科学研究应用

- Compound 5m exhibited potential in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo evaluation in infected Balb/c mice demonstrated significant inhibition of parasite burden in the liver and spleen .

- An efficient two-step protocol allows the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives with high enantioselectivity (99% ee). These derivatives are obtained from readily accessible 2,3-diketoesters .

- The compound 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was synthesized. It can be electrochemically polymerized in the presence of LiClO4 as a supporting electrolyte in acetonitrile (AN) .

- 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone is a compound with potential applications. Its synthesis and properties are of interest .

- Researchers have described a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This method enables the divergent synthesis of either C–H alkenylation products or indazole products .

Antileishmanial Activity

Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones

Electroactive Phenol-Based Polymer

Trichloroacetylpyrrole Derivative

Rh(III)-Catalyzed C–H Functionalization

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been found to targetPhosphatidylinositol-3-kinase (PI3K) , which plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, making it an important target in cancer treatment .

Mode of Action

Based on the information about similar compounds, it can be inferred that it may interact with its targets, possibly inhibiting the activity of pi3k , thereby affecting the PI3K/Akt signaling pathway .

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to the inhibition of tumor growth .

Result of Action

Given its potential role as a pi3k inhibitor, it could lead to the disruption of cellular processes such as growth and proliferation, potentially inhibiting tumor growth .

属性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c27-20(13-17-14-29-22(24-17)26-10-3-4-11-26)23-16-7-5-6-15(12-16)21-25-18-8-1-2-9-19(18)28-21/h1-12,14H,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBKSQRZSYXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CSC(=N4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)